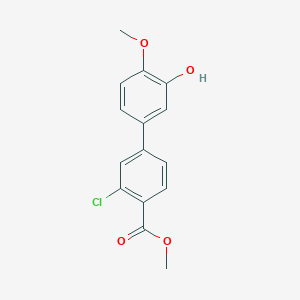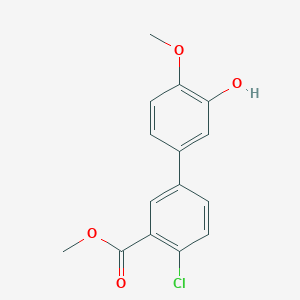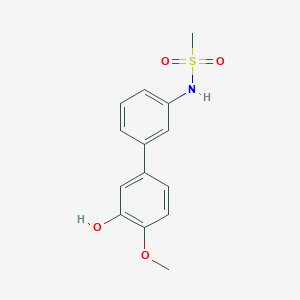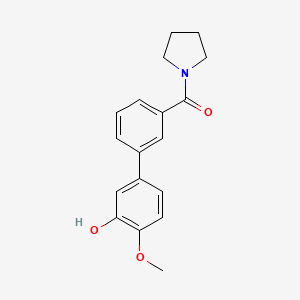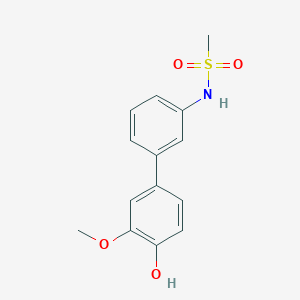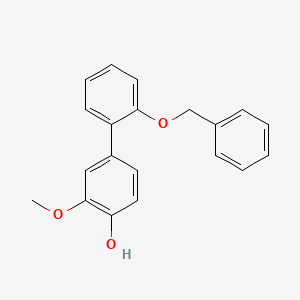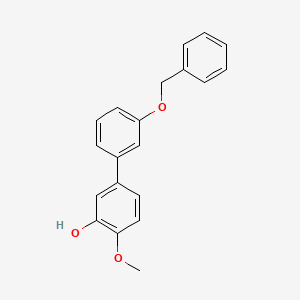
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% (4-(4-N,N-DMSOP)-2-MP) is a widely used chemical compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 282.36 g/mol and a melting point of 134-136°C. 4-(4-N,N-DMSOP)-2-MP is a derivative of phenol, a type of aromatic compound. It is commonly used as a reagent in organic synthesis and as a catalyst in chemical reactions.
Aplicaciones Científicas De Investigación
4-(4-N,N-DMSOP)-2-MP is widely used in scientific research due to its versatility and wide range of applications. It is used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a reactant in biochemistry. It is also used as a fluorescent dye for imaging in cell biology, as a substrate for enzyme assays, and as a substrate for protein purification. Additionally, it is used in the synthesis of polymers and in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-N,N-DMSOP)-2-MP is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming complexes. These complexes can then be used to catalyze a variety of chemical reactions. Additionally, 4-(4-N,N-DMSOP)-2-MP can form hydrogen bonds with other molecules, allowing it to act as a catalyst for the formation of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-DMSOP)-2-MP are not yet fully understood. However, it is believed that the compound may have some effects on the human body. It has been shown to bind to metal ions, which may have an effect on the body’s metabolism. Additionally, it has been shown to have an effect on the production of certain proteins, which may have an effect on the body’s immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-N,N-DMSOP)-2-MP in laboratory experiments include its low cost, high reactivity, and wide range of applications. Additionally, it is easily soluble in a variety of solvents and can be stored for long periods of time without degradation. The main limitation of 4-(4-N,N-DMSOP)-2-MP is its toxicity, which can be hazardous if not handled properly.
Direcciones Futuras
The future of 4-(4-N,N-DMSOP)-2-MP is promising. As scientists continue to explore its potential applications, the compound may be used in a wide range of fields, including drug design, biochemistry, and pharmaceuticals. Additionally, further research may reveal new mechanisms of action and potential uses for the compound in a variety of other fields. Finally, further research may also reveal new methods of synthesis and production of 4-(4-N,N-DMSOP)-2-MP, allowing for more efficient and cost-effective production of the compound.
Métodos De Síntesis
The synthesis of 4-(4-N,N-DMSOP)-2-MP is typically performed via a three-step reaction sequence. The first step involves the reaction of 4-methoxyphenol and N,N-dimethylsulfamoyl chloride in an aqueous solution of sodium hydroxide. The reaction produces 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and sodium chloride. The second step involves the reaction of 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and ethylene glycol in the presence of a base catalyst. The reaction produces 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and ethylene glycol monoethyl ether. The final step involves the reaction of 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and sodium chloride in an aqueous solution of sodium hydroxide. The reaction produces 4-(4-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol and sodium chloride.
Propiedades
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)13-7-4-11(5-8-13)12-6-9-14(17)15(10-12)20-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSDBRNIPADQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


